

An In-depth Technical Guide to 1,3-Cyclohexanedione (CAS 504-02-9)

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Compound of Interest		
Compound Name:	1,3-Cyclohexanedione	
Cat. No.:	B196179	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclohexanedione (CHD), also known as dihydroresorcinol, is a cyclic β-diketone that serves as a highly versatile and pivotal building block in organic synthesis. With the CAS number 504-02-9, this colorless to pale yellow crystalline solid is valued for the reactivity of its central methylene group, which is activated by the two flanking carbonyl functionalities. While CHD itself does not exhibit significant direct biological activity, its derivatives are a rich source of pharmacologically active compounds and important agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key chemical transformations of **1,3-cyclohexanedione**. It details experimental protocols for its principal reactions and explores the biological significance of the resulting derivatives, particularly in the context of drug development and enzyme inhibition.

Physicochemical and Spectral Properties

1,3-Cyclohexanedione is a solid at room temperature, soluble in water and various organic solvents.[1] In solution, it exists predominantly in its more stable enol tautomeric form.[2] This tautomerism is crucial to its reactivity.

Table 1: Physicochemical Properties of 1,3-Cyclohexanedione



Property	Value	Reference(s)
CAS Number	504-02-9	[2]
Molecular Formula	C ₆ H ₈ O ₂	[2]
Molecular Weight	112.13 g/mol	[2]
Appearance	Colorless or white to pale yellow crystalline solid/powder	[2]
Melting Point	101-105 °C	[3]
Boiling Point	235.1 °C at 760 mmHg (Predicted)	
Density	~1.1 g/cm³	_
рКа	5.26 (at 25 °C)	[3]
Water Solubility	Soluble	[1]
LogP	0.69860	

Table 2: Spectral Data of 1,3-Cyclohexanedione

Spectrum Type	Key Peaks / Data	Reference(s)
¹ H NMR	Spectra available, showing signals for the methylene protons.	
¹³ C NMR	Spectra available, showing signals for carbonyl and methylene carbons.	
Mass Spectrum (EI)	Molecular Ion (M+) peak at m/z = 112.	
Infrared (IR)	Characteristic peaks for C=O and C-H stretching.	
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Synthesis of 1,3-Cyclohexanedione



The primary industrial synthesis of **1,3-cyclohexanedione** involves the catalytic hydrogenation of resorcinol. Several methods exist, with variations in catalysts and hydrogen donors.

Catalytic Transfer Hydrogenation from Resorcinol

A common and effective method is the transfer hydrogenation of resorcinol using a palladium on carbon (Pd/C) catalyst with a hydrogen donor like sodium formate.[4]

Experimental Protocol: Synthesis via Transfer Hydrogenation[4]

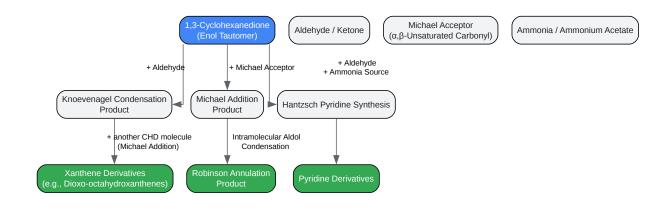
- Reaction Setup: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermocouple, gas inlet, and reflux condenser, add 125 mL of water, 55.0 g of resorcinol, and 40.8 g of sodium formate.
- Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 20 minutes while stirring and heating the mixture to 40 °C.
- Catalyst Addition: Add 2.0 g of 50% wet 5% Pd/C catalyst to the reaction mixture.
- Reaction: Maintain the temperature at 40 °C and stir for 3 hours. Subsequently, increase the temperature to 50 °C and continue stirring for another 3 hours.
- Monitoring: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of resorcinol.
- Work-up: Once the reaction is complete, filter the hot mixture to remove the Pd/C catalyst.
- Isolation: Cool the filtrate to 0-5 °C using an external ice bath. Adjust the pH to 3.0 by the slow addition of concentrated hydrochloric acid.
- Precipitation: Add 30-40 g of sodium chloride over 20 minutes to facilitate the precipitation of the product.
- Final Product: Isolate the precipitated solids by filtration and dry to obtain 1,3-cyclohexanedione. The expected yield is typically around 90-91%.



Key Reactions and Synthetic Utility

The synthetic utility of **1,3-cyclohexanedione** stems from the acidity of the C2 methylene protons, which allows for the formation of a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

Logical Flow of Key Reactions



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Caption: Key synthetic transformations starting from **1,3-Cyclohexanedione**.

Knoevenagel Condensation and Synthesis of Xanthene Derivatives

1,3-Cyclohexanedione readily undergoes Knoevenagel condensation with aldehydes. The resulting intermediate can then react with a second molecule of CHD via a Michael addition, followed by cyclization to form 1,8-dioxo-octahydroxanthene derivatives. These xanthene scaffolds are of significant interest in medicinal chemistry.[5][6]

Experimental Protocol: Synthesis of 9-Aryl-1,8-dioxo-octahydroxanthenes[7]



- Reactant Mixture: In a round-bottom flask, dissolve **1,3-cyclohexanedione** (2.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
- Catalyst: Add a catalytic amount of a suitable catalyst (e.g., L-proline, p-toluenesulfonic acid, or an acidic ionic liquid).[3]
- Reaction: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux, depending on the catalyst and aldehyde) for 2-6 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, the product often precipitates from the solution. If not, cool the reaction mixture in an ice bath to induce crystallization.
- Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or
 a mixture of ethanol and water. The crude product can be further purified by recrystallization
 from a suitable solvent like methanol or ethanol to yield the pure xanthene derivative.

Michael Addition

As a potent Michael donor, the enolate of **1,3-cyclohexanedione** adds to α,β -unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion. This reaction is a fundamental step in many annulation strategies.[7][8]

Experimental Protocol: Michael Addition to an α,β -Unsaturated Ketone[10]

- Reaction Setup: In a round-bottom flask, dissolve 1,3-cyclohexanedione (1.0 equiv.) in a suitable solvent such as ethanol or THF.
- Base Addition: Add a catalytic amount of a base (e.g., sodium ethoxide, sodium hydroxide, or triethylamine) to generate the enolate in situ.
- Acceptor Addition: Slowly add the α , β -unsaturated ketone (e.g., methyl vinyl ketone, 1.0-1.2 equiv.) to the reaction mixture at room temperature or below, while stirring.



- Reaction: Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting materials.
- Work-up: Quench the reaction by adding a mild acid (e.g., dilute HCl or ammonium chloride solution).
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the
 organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under
 reduced pressure.
- Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure Michael adduct.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that can produce dihydropyridines, which can then be oxidized to pyridines. **1,3-Cyclohexanedione** can serve as the 1,3-dicarbonyl component in this reaction.[9]

Experimental Protocol: Hantzsch-type Synthesis of Fused Pyridine Derivatives[12]

- Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol), 1,3-cyclohexanedione (1.0 mmol), another active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol), and ammonium acetate (1.2 mmol).
- Solvent/Catalyst: The reaction can be performed in a solvent like ethanol or under solventfree conditions. A catalyst such as ceric ammonium nitrate (CAN) or an acid catalyst may be employed.
- Reaction: Stir the mixture vigorously at room temperature or with gentle heating for the time required (typically 1-3 hours), as monitored by TLC.
- Work-up: After completion, add water to the reaction mixture to precipitate the crude product.
- Isolation and Purification: Collect the solid by filtration, wash with water, and then with a nonpolar solvent like n-hexane to remove impurities. The product can be recrystallized from



ethanol to afford the pure fused pyridine derivative.

Biological Activity of 1,3-Cyclohexanedione Derivatives

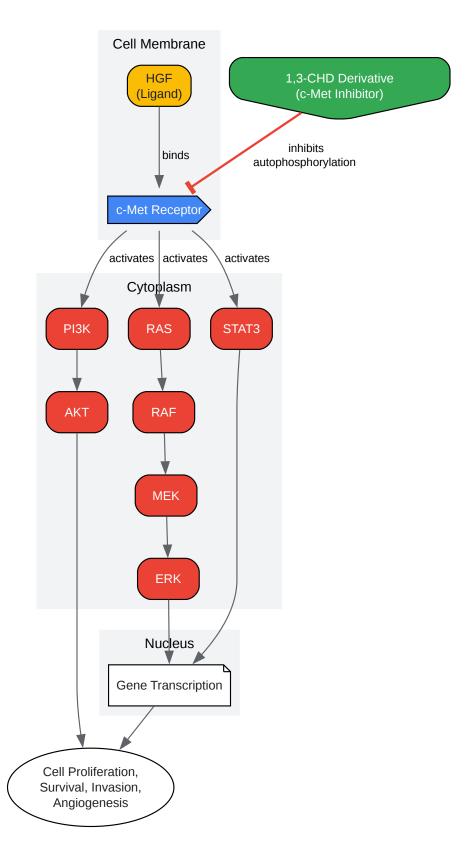
While **1,3-cyclohexanedione** is primarily a synthetic intermediate, the heterocyclic scaffolds derived from it possess a wide array of biological activities. This makes CHD a molecule of high interest for professionals in drug development and agrochemical research.

Anticancer Activity: c-Met Kinase Inhibition

Derivatives of **1,3-cyclohexanedione**, particularly fused pyran, pyridine, and triazine systems, have been synthesized and evaluated as potent anticancer agents.[10][11] A key mechanism of action for some of these compounds is the inhibition of the c-Met receptor tyrosine kinase.[10] The HGF/c-Met signaling pathway is often dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis.[12][13] Inhibition of this pathway is a validated strategy in oncology.

c-Met Signaling Pathway and Inhibition





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Caption: Inhibition of the c-Met signaling pathway by a 1,3-CHD derivative.



Herbicidal Activity: HPPD Inhibition

Several commercial herbicides are derivatives of 2-acyl-cyclohexane-1,3-diones. These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[14] HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD disrupts photosynthesis and causes bleaching of the plant tissue, ultimately leading to its death. This specific mode of action provides excellent selectivity for weed control in various crops.[15][16]

Antimicrobial Activity

Various heterocyclic compounds synthesized from **1,3-cyclohexanedione** have been screened for antimicrobial properties. Certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as scaffolds for the development of new antibacterial agents.[17][18]

Conclusion

1,3-Cyclohexanedione is a cornerstone of synthetic organic chemistry, providing a robust platform for the construction of complex molecular architectures. Its true value in the life sciences is realized through its derivatives, which span a wide range of applications from anticancer therapeutics that target specific signaling pathways like c-Met, to highly effective herbicides that inhibit crucial plant enzymes. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of **1,3-cyclohexanedione** is essential for leveraging this scaffold to create novel and impactful chemical entities. The detailed protocols and data presented in this guide serve as a valuable resource for the practical application of this important chemical intermediate.

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